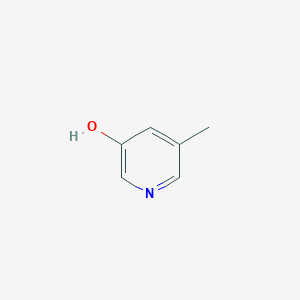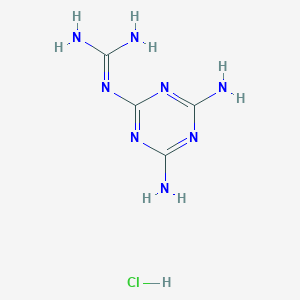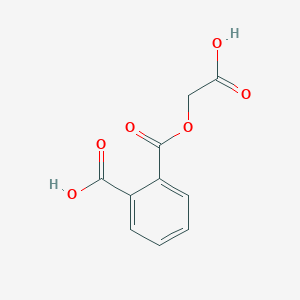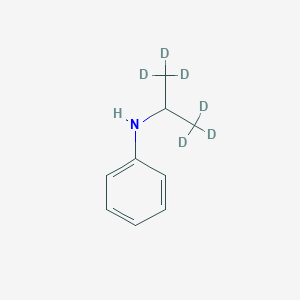![molecular formula C18H19N3O5 B124056 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione CAS No. 89991-52-6](/img/structure/B124056.png)
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
説明
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Mitoxantrone Impurity A primarily targets DNA and RNA . It intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA .
Mode of Action
Mitoxantrone Impurity A is a DNA-reactive agent . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It also interferes with RNA and inhibits topoisomerase II .
Biochemical Pathways
Mitoxantrone Impurity A affects the Wnt/β-Catenin signaling pathway . This pathway is involved in several cancers, including colorectal cancers, hepatocellular carcinomas, melanoma, pancreas cancer, adrenocortical carcinoma, and prostate cancer . The compound enhances the anti-tumor effects by inhibiting this pathway in prostate cancer cells .
Pharmacokinetics
The pharmacokinetics of Mitoxantrone Impurity A involves extensive tissue distribution and a long terminal plasma half-life . The best fit for the plasma concentration-time curve in humans is achieved in a 3-compartment model . The compound undergoes extensive metabolism, probably in the liver . Bile is the major route for the elimination of Mitoxantrone, with lesser amounts excreted in the urine .
Result of Action
The result of Mitoxantrone Impurity A’s action is the disruption of DNA synthesis and DNA repair, leading to cell death . This makes it an effective chemotherapeutic agent used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis .
Action Environment
The action of Mitoxantrone Impurity A can be influenced by environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the compound in the original container at +5°C ± 3°C, protected from light . Furthermore, the compound is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
生化学分析
Biochemical Properties
Mitoxantrone Impurity A plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This interaction leads to the inhibition of DNA synthesis and repair, which is a critical aspect of its biochemical activity. Additionally, Mitoxantrone Impurity A can form hydrogen bonds with DNA, resulting in crosslinks and strand breaks .
Cellular Effects
Mitoxantrone Impurity A affects various types of cells and cellular processes. It has been observed to induce immunogenic cell death (ICD) in prostate cancer cells by activating the PERK pathway in a p53-dependent manner . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which are crucial for the activation of immune responses .
Molecular Mechanism
The molecular mechanism of Mitoxantrone Impurity A involves several key processes. It intercalates between the base pairs of the DNA double helix, leading to crosslinks and strand breaks . This intercalation disrupts DNA synthesis and repair, ultimately inhibiting cell proliferation. Additionally, Mitoxantrone Impurity A is a potent inhibitor of topoisomerase II, further contributing to its cytotoxic effects . The compound also interferes with RNA synthesis, adding another layer to its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitoxantrone Impurity A can change over time. The compound is relatively stable when stored at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to Mitoxantrone Impurity A has been shown to affect cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Mitoxantrone Impurity A vary with different dosages in animal models. In canine models, for instance, the administration of Mitoxantrone at a dosage of 5 mg/m² every 21 days resulted in a measurable response rate of 35.4% . Higher doses of the compound can lead to toxic or adverse effects, such as myelosuppression and cardiotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Mitoxantrone Impurity A is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites, including naphthoquinoxaline . The metabolism of Mitoxantrone Impurity A involves cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolites can also contribute to its cytotoxic effects, as seen in studies with cardiac cells .
Transport and Distribution
The transport and distribution of Mitoxantrone Impurity A within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as ABCG2 and ABCB1, which influence its cellular localization and accumulation . Additionally, Mitoxantrone Impurity A can bind to DNA and proteins, affecting its distribution within different cellular compartments .
Subcellular Localization
Mitoxantrone Impurity A exhibits specific subcellular localization patterns. It has been observed to accumulate in the nucleus, where it interacts with DNA and disrupts its function . The compound also affects the localization of proteins involved in the DNA damage response, such as p53 and Mdm2 . These interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
特性
IUPAC Name |
1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLQRRHRCDIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534032 | |
| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-52-6 | |
| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


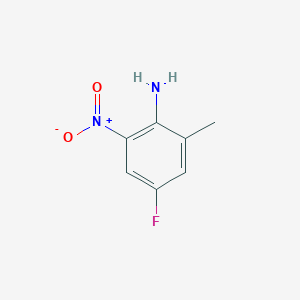


![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)
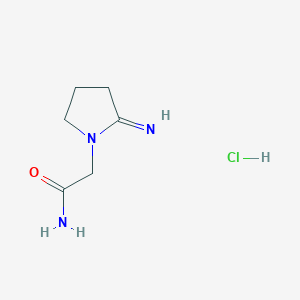


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
